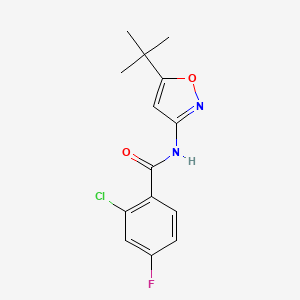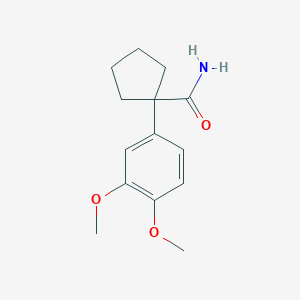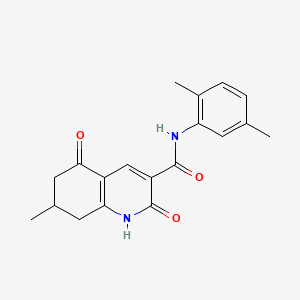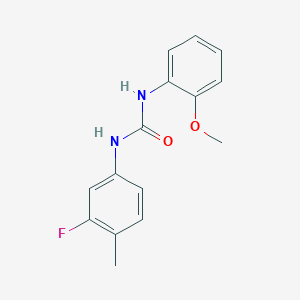![molecular formula C19H23N3O3 B5325575 ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate, also known as JNJ-31001074, is a small molecule drug that has been developed for the treatment of neuropathic pain. It belongs to the class of compounds known as nicotinates, which are derivatives of nicotinic acid.
作用机制
The exact mechanism of action of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate is not fully understood, but it is thought to work by modulating the activity of a specific type of ion channel called the TRPV1 channel. The TRPV1 channel is involved in the transmission of pain signals in the nervous system, and is a target for the development of new pain medications. This compound has been shown to inhibit the activity of the TRPV1 channel, which reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of inflammatory mediators in the nervous system, which can contribute to the development of neuropathic pain. It has also been shown to reduce the sensitivity of neurons to painful stimuli, which can help to alleviate pain. In addition, this compound has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One of the main advantages of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate for lab experiments is its specificity for the TRPV1 channel. This makes it a useful tool for studying the role of the TRPV1 channel in neuropathic pain, and for developing new drugs that target this channel. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve therapeutic levels in vivo. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several potential future directions for research on ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate. One possibility is to develop more potent analogs of the compound that can achieve higher levels of efficacy in vivo. Another possibility is to test the compound in human clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound could be used as a tool for studying the role of the TRPV1 channel in other disease states, such as chronic inflammatory pain or cancer pain. Overall, this compound represents a promising new approach to the treatment of neuropathic pain, and further research on this compound is warranted.
合成方法
The synthesis of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate involves the condensation of 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine with ethyl nicotinate in the presence of a base catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final product using a reducing agent. The synthesis of this compound has been reported in several research papers, and the yield of the reaction is typically around 50-60%.
科学研究应用
Ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate has been extensively studied for its potential use in the treatment of neuropathic pain. Neuropathic pain is a chronic condition that is caused by damage or dysfunction of the nervous system. It is a difficult condition to treat, and currently available treatments are often ineffective or have significant side effects. This compound has been shown to be effective in preclinical models of neuropathic pain, and has demonstrated a favorable safety profile in animal studies.
属性
IUPAC Name |
ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-18(23)15-5-4-10-20-17(15)22-11-8-19(24,9-12-22)16-7-6-14(2)13-21-16/h4-7,10,13,24H,3,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCGTOXVPYIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCC(CC2)(C3=NC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5325497.png)


![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)

![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)

![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)

![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)